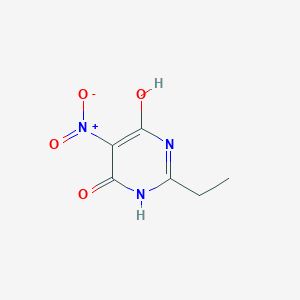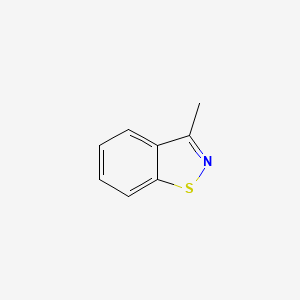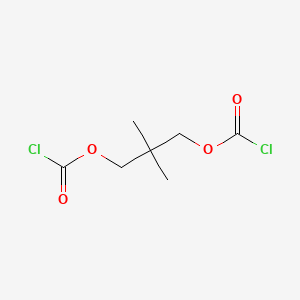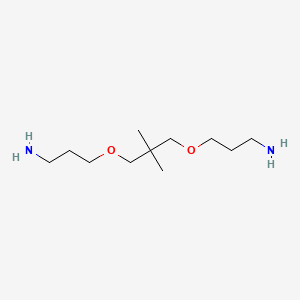
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one typically involves the nitration of 2-ethyl-4-hydroxy-1H-pyrimidin-6-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-5-nitro-1H-pyrimidin-6-one
- 6-hydroxy-5-nitro-4(1H)-pyrimidinone
- 4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one
Uniqueness
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
CAS No. |
6237-99-6 |
|---|---|
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h2H2,1H3,(H2,7,8,10,11) |
InChI Key |
XSQADURXUUGZPI-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Key on ui other cas no. |
6237-99-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)
![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)





